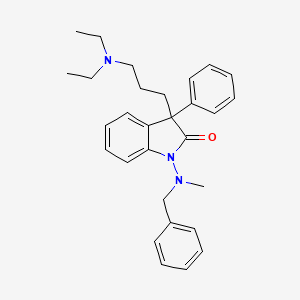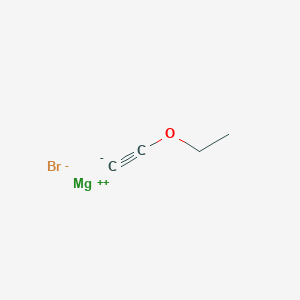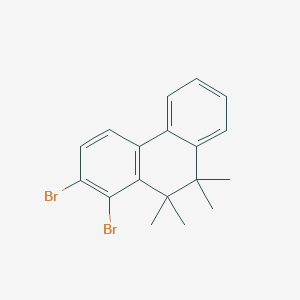
2,2'-Bi-4H-1,3-thiazine, 5,5',6,6'-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- typically involves the reaction of appropriate thiazine precursors under controlled conditions. One common method involves the reaction of 5,5’,6,6’-tetrahydro-2,2’-bi-4H-1,3-thiazine with copper chloride (CuCl2) in a 95% ethanolic solution. The reaction is carried out in a 1:1.1 molar ratio, resulting in the formation of monomeric and dimeric crystals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring.
Scientific Research Applications
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another thiazine derivative with similar structural features.
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine: A related compound with distinct functional groups and applications.
Uniqueness
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- is unique due to its specific arrangement of nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
41601-89-2 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-1,3-thiazin-2-yl)-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C8H12N2S2/c1-3-9-7(11-5-1)8-10-4-2-6-12-8/h1-6H2 |
InChI Key |
UDJFWQITHYLDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)C2=NCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





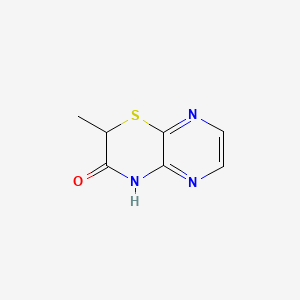
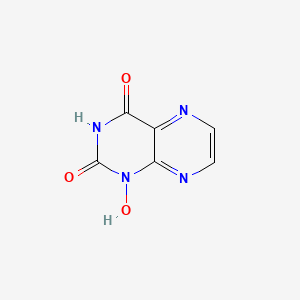
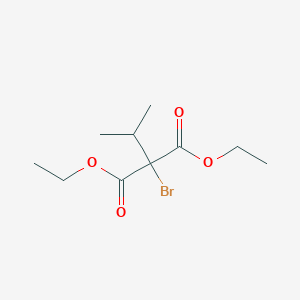
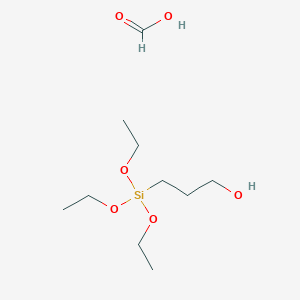
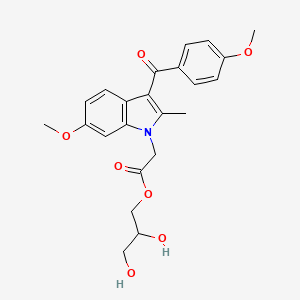

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
